molecular formula C14H21N3O3S B13938578 Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate

Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate

Cat. No.: B13938578
M. Wt: 311.40 g/mol
InChI Key: ZJUUABOARKVCCQ-UHFFFAOYSA-N
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Description

Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the reaction of ethyl 2-isothiocyanatoacetate with morpholine and propylthiol under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The morpholino and propylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .

Comparison with Similar Compounds

Ethyl 2-morpholino-4-(propylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

    Ethyl 2-morpholino-4-(methylthio)pyrimidine-5-carboxylate: Similar structure but with a methylthio group instead of a propylthio group. It may exhibit different biological activities due to the shorter alkyl chain.

    Ethyl 2-morpholino-4-(phenylthio)pyrimidine-5-carboxylate: Contains a phenylthio group, which can significantly alter its chemical properties and biological activities.

    Ethyl 2-morpholino-4-(ethylthio)pyrimidine-5-carboxylate: Another similar compound with an ethylthio group, potentially leading to different reactivity and interactions.

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-4-propylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H21N3O3S/c1-3-9-21-12-11(13(18)20-4-2)10-15-14(16-12)17-5-7-19-8-6-17/h10H,3-9H2,1-2H3

InChI Key

ZJUUABOARKVCCQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=NC=C1C(=O)OCC)N2CCOCC2

Origin of Product

United States

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